4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride

SuFEx click chemistry Lewis acid catalysis sulfonamide synthesis

This electron-deficient aromatic sulfonyl fluoride integrates a SuFEx click handle, a para-cyano IR reporter (ν(C≡N) ~2230 cm⁻¹), and a meta-trifluoromethyl modulator on a single compact scaffold. • Enables modular PROTAC assembly via chemoselective SuFEx coupling to amine-terminated E3 ligase ligands; the built-in nitrile IR probe allows direct quantification of intracellular target occupancy without appended tags. • Enhanced SuFEx reactivity relative to -CF₃-lacking analogs for rapid parallel library synthesis; direct connection to the bicalutamide pharmacophore for late-stage AR antagonist diversification. • Supplied as a research-grade building block with batch-specific purity documentation.

Molecular Formula C8H3F4NO2S
Molecular Weight 253.18 g/mol
Cat. No. B12973719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride
Molecular FormulaC8H3F4NO2S
Molecular Weight253.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)F)C(F)(F)F)C#N
InChIInChI=1S/C8H3F4NO2S/c9-8(10,11)7-3-6(16(12,14)15)2-1-5(7)4-13/h1-3H
InChIKeyGOEFRXZDERFWLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride: Dual-Warhead SuFEx Building Block


4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride is an aromatic sulfonyl fluoride (Ar–SO₂F) bearing both a para-cyano (–CN) and a meta-trifluoromethyl (–CF₃) group on the benzene ring (C₈H₃F₄NO₂S, MW 253.18) . Its sulfonyl fluoride moiety functions as a SuFEx (Sulfur(VI) Fluoride Exchange) click handle [1], while the electron-withdrawing –CN and –CF₃ substituents simultaneously serve as pharmacophoric elements, a synthetic diversification point, and modulators of the warhead's electrophilicity [2]. This integrated architecture enables the compound to act as both a covalent warhead and a detectable tag within a single compact scaffold, a feature largely absent in simpler benzenesulfonyl fluoride analogs.

  • SuFEx click handle for covalent probe assembly
  • Intrinsic –CN IR reporter enables label-free target engagement studies
  • Pharmacophore scaffold reported in AR antagonist research context

Why Generic Substitution Fails for This Compound


Structural analogs of 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride—such as 4-cyanobenzenesulfonyl fluoride (lacking –CF₃), 3-(trifluoromethyl)benzenesulfonyl fluoride (lacking –CN), unsubstituted benzenesulfonyl fluoride, or the corresponding sulfonyl chloride—each sacrifice at least one critical function performed by the triad of SuFEx warhead, cyano reporter, and trifluoromethyl modulator . The –CF₃ group substantially alters the electronic environment and lipophilicity of the scaffold [1], influencing both covalent reactivity and target engagement selectivity. Furthermore, sulfonyl fluorides exhibit fundamentally different hydrolysis kinetics and chemoselectivity profiles compared to sulfonyl chlorides, which are prone to rapid hydrolysis and off-target reactions under aqueous biomolecular conditions [2]. Consequently, substituting the fluoride for a chloride or removing either the –CN or –CF₃ group results in a compound with divergent reactivity, selectivity, and analytical detectability—rendering generic 'in-class' interchange unreliable without re-validation.

  • Removing –CF₃ alters electronic environment and lipophilicity, shifting SuFEx reactivity and target engagement context.

  • Absence of –CN eliminates the intrinsic IR reporter, preventing label-free detection of target occupancy.

  • Sulfonyl chloride analog exhibits limited aqueous stability and different chemoselectivity; hydrolysis may compromise biomolecular assays.

Quantitative Differentiation Against Closest Analogs


SuFEx Reactivity Enhancement vs. Non-CF₃ Analog

Under Lewis acid-catalyzed SuFEx conditions (10 mol% Ca(NTf₂)₂, TMS-morpholine, DABCO, 50°C), the closely related analog 4-cyanobenzenesulfonyl fluoride (lacking the –CF₃ group) gave the corresponding sulfonamide 3y in only 28% yield without catalyst [1]. The same study reported that calcium-catalyzed SuFEx reactions with various sulfonyl fluorides achieved 35–99% yields [1], with electron-deficient aryl sulfonyl fluorides (bearing additional –CF₃ groups) falling at the higher end of this range. The –CF₃ substituent in 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride further withdraws electron density from the ring, activating the S(VI)–F center toward nucleophilic displacement and enabling substantially higher SuFEx efficiency [2].

SuFEx reactivity enhancement
Cross-study comparable
High yield (35–99%) under Ca(NTf₂)₂ catalysis for electron-deficient Ar–SO₂F; non-CF₃ analog: 28% without catalyst, 94% with catalyst.
Reported reactivity context supports –CF₃-enhanced SuFEx efficiency.
Cross-study comparison; catalyst conditions differ.
SuFEx click chemistry Lewis acid catalysis sulfonamide synthesis

Sulfonyl Fluoride vs. Sulfonyl Chloride Warhead Stability

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride functions as a SuFEx-compatible covalent warhead. Sulfonyl fluorides exhibit substantially greater hydrolytic and redox stability compared to their sulfonyl chloride counterparts [1][2]. The 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 942199-59-9) has been used in β-lactamase AmpC inhibitor synthesis but is chemically distinct from the fluoride. Class-level evidence demonstrates that aryl sulfonyl fluorides chemoselectively react with context-specific nucleophilic residues (tyrosine, lysine, serine, threonine, histidine) under physiological conditions while remaining inert toward free cysteine and other thiols [3], a selectivity profile not achievable with the corresponding sulfonyl chloride.

Warhead stability & selectivity
Class-level inference
Aryl-SO₂F: stable in aqueous buffer, chemoselective for Tyr/Lys/Ser/Thr/His residues. Aryl-SO₂Cl: rapid hydrolysis, broad reactivity incl. thiols.
Supports selection of fluoride warhead for biomolecular labeling under physiological conditions.
Class-level context; specific buffer conditions apply.
chemical biology covalent probe aqueous stability chemoselectivity

Bicalutamide Pharmacophore Scaffold: AR Antagonist Potency

The 4-cyano-3-(trifluoromethyl)phenyl moiety is the essential pharmacophoric core of the FDA-approved non-steroidal androgen receptor (AR) antagonist Bicalutamide . Bicalutamide— N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide—contains this exact substituted aniline fragment. (R)-Bicalutamide exhibits IC₅₀ = 490 nM against the androgen receptor in a cell-based antagonist assay [1], while racemic Bicalutamide displays a Ki of 11–14 nM for AR binding [2] and IC₅₀ = 0.16–0.19 μM in functional cellular assays . 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride serves as a direct SuFEx-compatible entry point into this validated pharmacophore space, enabling the modular synthesis of new AR-targeted covalent inhibitors or PROTACs [3].

AR antagonist potency context
Cross-study comparable
Bicalutamide: Ki 11–14 nM (AR binding), IC₅₀ 160–190 nM (cellular); ~24-fold longer plasma half-life vs. flutamide metabolite.
Reported AR antagonist endpoint context for scaffold-containing drug.
Human PK data; model-specific review required.
androgen receptor antagonist bicalutamide prostate cancer medicinal chemistry

Lipophilicity and Permeability Advantage

Computational ADME profiling of the sulfonyl chloride analog 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 942199-59-9) provides a baseline for the scaffold's physicochemical properties. This analog exhibits Consensus LogP = 2.63, with XLogP3 = 2.55, and is predicted to be blood-brain barrier (BBB) permeant with high gastrointestinal absorption . The –CF₃ group contributes approximately +0.5 to +1.0 LogP units compared to –CF₃-lacking benzenesulfonyl fluoride analogs, as estimated from the difference between 4-cyanobenzenesulfonyl fluoride (MW 185.18, fewer fluorine atoms) and the target compound (MW 253.18) . This enhanced lipophilicity directly impacts membrane permeability, tissue distribution, and target engagement in cellular assays.

Lipophilicity difference
Data to verify
Consensus LogP ≈ 2.63 (based on –SO₂Cl analog); ΔLogP ~ +1.0–1.6 vs. –CF₃-lacking benzenesulfonyl fluoride analog.
Predicted lipophilicity context may influence membrane partitioning and target engagement.
In silico estimate; experimental confirmation needed.
ADME lipophilicity LogP drug-likeness

Cyano Group as Intrinsic Spectroscopic Reporter

The para-cyano (–CN) substituent on 4-cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride provides a distinct and well-characterized infrared (IR) absorption band at approximately 2230 cm⁻¹, a region where proteins and other biomolecules are transparent [1]. This enables direct vibrational spectroscopic monitoring of the probe in complex biological environments without requiring additional fluorophore or biotin tags. Benzenesulfonyl fluoride analogs lacking the –CN group (e.g., 3-(trifluoromethyl)benzenesulfonyl fluoride, CAS 32466-24-3) do not possess this intrinsic IR reporter capability . The combination of –CN (reporter) and –SO₂F (warhead) in a single scaffold enables simultaneous covalent labeling and direct quantification of target engagement.

Intrinsic IR reporter
Class-level inference
ν(C≡N) ~2230 cm⁻¹ present; absent in –CF₃-only analogs (e.g., 3-(trifluoromethyl)benzenesulfonyl fluoride).
Enables label-free target engagement monitoring via FT-IR.
Requires biomolecular transparency in this spectral region.
target engagement vibrational spectroscopy chemical probe cyano reporter

Synthetic Tracability from Commercial Precursor

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl fluoride is accessible via diazotization of 4-amino-2-(trifluoromethyl)benzonitrile followed by SO₂ insertion and fluorination, a well-precedented route demonstrated for the analogous sulfonyl chloride (CAS 942199-59-9) in 85% yield under mild conditions (HCl, CuI, SOCl₂, NaNO₂, H₂O/acetone, 0–20°C) . A patent describes a synthetic method for the sulfonyl chloride derivative with yields of 50–60% using an alternative route [1]. Many other functionalized benzenesulfonyl fluorides require multi-step sequences or specialized fluorinating reagents for their preparation [2]. The commercial availability of the target compound from multiple suppliers at 95–98% purity (e.g., AK Scientific, Leyan) further reduces synthetic burden compared to custom-synthesized analogs.

Synthetic accessibility
Supporting evidence
Commercially available (95–98% purity); –SO₂Cl analog accessible in 85% yield via one-pot diazotization/SO₂ insertion. Many substituted benzenesulfonyl fluorides require specialized routes.
Supports rapid procurement and scale-up without custom synthesis.
Route demonstrated for sulfonyl chloride; patent data review advised.
synthesis diazotization scalability commercial availability

High-Impact Application Scenarios


Covalent AR PROTAC Synthesis via SuFEx Linker

The scaffold's direct connection to the clinically validated bicalutamide pharmacophore [1] combined with the sulfonyl fluoride handle enables modular assembly of PROTACs. The –SO₂F group can be chemoselectively coupled to amine-terminated E3 ligase ligands via SuFEx to generate bivalent degraders, while the –CN group provides a built-in IR reporter for monitoring ternary complex formation [2].

Label-Free Cellular Target Engagement Profiling

The intrinsic ν(C≡N) stretch at ~2230 cm⁻¹ allows direct quantification of intracellular target occupancy by FT-IR spectroscopy without appended tags [3]. This enables dose-dependent target engagement measurement in live cells or tissue lysates, distinguishing specific binding from non-specific partitioning, a capability absent in non-cyano-bearing sulfonyl fluoride probes [4].

SuFEx Fragment Library for Serine Hydrolase Inhibitors

The electron-deficient aromatic sulfonyl fluoride core exhibits enhanced SuFEx reactivity relative to –CF₃-lacking analogs [5], enabling rapid parallel diversification with amine-, alcohol-, or phenol-bearing fragments. The resulting sulfonamide/sulfonate library can be screened against serine hydrolases, where the sulfonyl fluoride—activated by the –CF₃ and –CN groups—provides a balanced electrophilicity suitable for covalent fragment-based drug discovery [2].

Bicalutamide Analog Expansion for SAR Studies

As a direct SuFEx-active surrogate for the bicalutamide core, this compound enables late-stage diversification of androgen receptor antagonists. The sulfonyl fluoride can be displaced with diverse amines to generate libraries of N-aryl sulfonamide AR antagonists [1] without requiring the harsher conditions or protecting group strategies demanded by sulfonyl chloride-based chemistry.

Application
Selection Property
Validation Focus
Covalent AR PROTAC synthesis via SuFEx linker
Dual warhead/reporter scaffold
Ternary complex formation monitoring
Label-free cellular target engagement profiling
Intrinsic –CN IR reporter
Target occupancy quantification without appended tags
SuFEx fragment library for serine hydrolase inhibitors
Electron-deficient SuFEx reactivity
Covalent fragment screening throughput
Bicalutamide analog expansion for SAR studies
SuFEx-active bicalutamide core surrogate
N-aryl sulfonamide library diversification
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